molecular formula C9H10N2O B11921913 (6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

Cat. No.: B11921913
M. Wt: 162.19 g/mol
InChI Key: FDCCFSQPPZPZOE-UHFFFAOYSA-N
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Description

(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a heterocyclic compound with the molecular formula C8H8N2O. It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the active site of FGFRs, preventing their activation and subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
  • (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
  • (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol

Uniqueness

(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and hydroxymethyl groups contribute to its reactivity and potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(6-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

InChI

InChI=1S/C9H10N2O/c1-6-2-3-7-4-8(5-12)11-9(7)10-6/h2-4,12H,5H2,1H3,(H,10,11)

InChI Key

FDCCFSQPPZPZOE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2)CO

Origin of Product

United States

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